molecular formula C27H22ClN3O2S B2983115 2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034349-86-3

2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2983115
CAS No.: 2034349-86-3
M. Wt: 488
InChI Key: RFJJQRGFZFDRMC-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic organic compound with a complex structure It belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Reagents such as ammonium acetate and suitable aldehydes or ketones are often used under reflux conditions.

    Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol derivative in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the Methoxybenzyl Group: This step typically involves a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Functionalization: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, due to its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • This compound derivatives
  • Other pyrrolopyrimidine derivatives

Uniqueness

Compared to other similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-33-22-9-5-6-19(14-22)16-31-26(32)25-24(23(15-29-25)20-7-3-2-4-8-20)30-27(31)34-17-18-10-12-21(28)13-11-18/h2-15,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJJQRGFZFDRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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